2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound has gained attention due to its potential biological activity and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1,1-dioxidotetrahydrothiophene-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, may be optimized to maximize yield and minimize production costs. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
- 2,5-dichloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of two chlorine atoms on the benzene ring and the sulfonamide group attached to the 1,1-dioxidotetrahydrothiophene moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H11Cl2NO4S2 |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11Cl2NO4S2/c11-7-1-2-9(12)10(5-7)19(16,17)13-8-3-4-18(14,15)6-8/h1-2,5,8,13H,3-4,6H2 |
InChI Key |
DKBYQCKIXLTASR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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